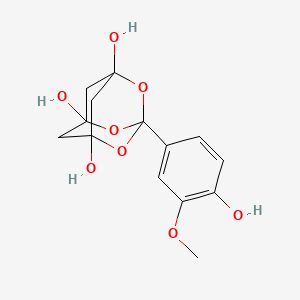
Vanillinbananin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillinbananin is a member of the bananin family, which are antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound has shown potential as an inhibitor of the helicase activities and replication of severe acute respiratory syndrome coronavirus (SARS-CoV) and other RNA viruses .
Méthodes De Préparation
Vanillinbananin can be synthesized through a series of chemical reactions involving the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) . The synthesis involves the reaction of green and ammonium molybdate, releasing phosphate phloroglucinol, which is then quantified after a reaction period
Analyse Des Réactions Chimiques
Vanillinbananin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanillic acid, while reduction may yield vanillyl alcohol.
Applications De Recherche Scientifique
Vanillinbananin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of trioxa-adamantane derivatives.
Industry: It may be used in the development of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
Vanillinbananin exerts its effects by inhibiting the helicase activities and replication of RNA viruses . The molecular targets include the viral helicase enzymes, which are essential for the replication of the viral genome. By inhibiting these enzymes, this compound prevents the virus from replicating and spreading.
Comparaison Avec Des Composés Similaires
Vanillinbananin is part of the bananin family, which includes other compounds such as:
- Bananin
- Iodobananin
- Adeninobananin
- Ansabananin
- Eubananin
These compounds share a similar structural signature but differ in their specific chemical modifications. This compound is unique in its incorporation of a vanillin moiety, which may contribute to its specific antiviral properties .
Propriétés
Formule moléculaire |
C14H16O8 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |
Clé InChI |
HEBOXBAVJPCGPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


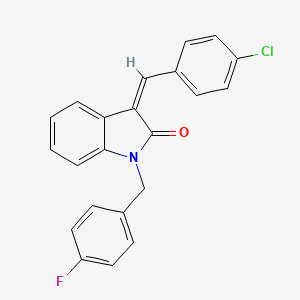
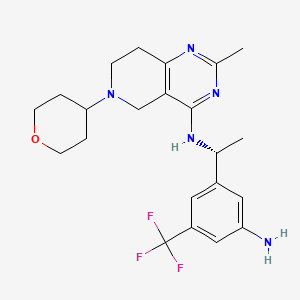


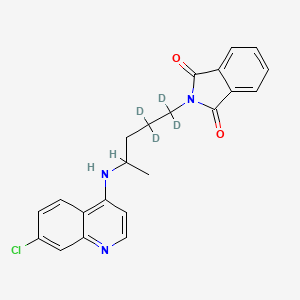




![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

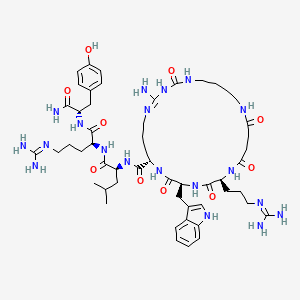
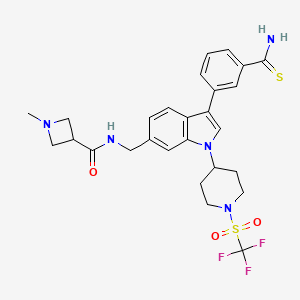
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
